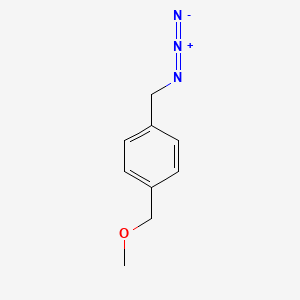

1-(Azidomethyl)-4-(methoxymethyl)benzene

Description

Properties

IUPAC Name |

1-(azidomethyl)-4-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-13-7-9-4-2-8(3-5-9)6-11-12-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVVFJIOQSLLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-(methoxymethyl)benzene typically involves the reaction of 4-(methoxymethyl)benzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azide compound.

Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)-4-(methoxymethyl)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, DMF, and appropriate halide substrates.

Reduction Reactions: Hydrogen gas, palladium catalyst.

Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

Substitution Reactions: Various substituted benzene derivatives.

Reduction Reactions: 1-(Aminomethyl)-4-(methoxymethyl)benzene.

Cycloaddition Reactions: 1,2,3-Triazole derivatives.

Scientific Research Applications

Chemical Synthesis Applications

1-(Azidomethyl)-4-(methoxymethyl)benzene serves as a crucial precursor in the synthesis of various organic compounds. Its azide functional group allows for diverse reactions, particularly in the formation of triazoles through the "click" chemistry approach. This method has gained prominence due to its efficiency and specificity in forming carbon-nitrogen bonds.

Synthesis of Triazoles

The compound can react with alkynes to yield 1,2,3-triazoles, which are valuable in medicinal chemistry. For instance, reactions involving 1-(azidomethyl)-4-(methoxymethyl)benzene with terminal alkynes under copper-catalyzed conditions have been reported to produce triazole derivatives with high yields (up to 99%) .

| Reaction Type | Conditions | Yield |

|---|---|---|

| CuAAC with terminal alkynes | Cu(I) catalyst, solvent (e.g., DCE) | 72-99% |

Biological Applications

Recent studies have indicated that compounds containing the azide group exhibit significant biological activities, including antimicrobial properties. The azide moiety can be transformed into amines or other functional groups that are biologically active.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(azidomethyl)-4-(methoxymethyl)benzene possess notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds synthesized from this precursor showed higher antibacterial potency compared to standard antibiotics like ampicillin .

Case Study: Antimicrobial Evaluation

In a study evaluating several derivatives of azide-containing compounds:

- Tested Strains : Gram-positive and Gram-negative bacteria.

- Results : Compounds exhibited better antibacterial activity than reference drugs across multiple strains.

- : The azide functionality is crucial for enhancing the biological activity of the synthesized compounds .

Potential Therapeutic Uses

The ability of 1-(azidomethyl)-4-(methoxymethyl)benzene to act as an inhibitor of various biological targets makes it a candidate for drug development. The compound can be utilized in designing inhibitors for enzymes involved in disease processes.

Enzyme Inhibition Studies

Studies have shown that azide-containing compounds can inhibit enzymes such as monoamine oxidase A (MAO-A), which is linked to neurodegenerative diseases. The mechanism involves slowly reversible inhibition, suggesting potential therapeutic applications in treating conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-(methoxymethyl)benzene primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The methoxymethyl group can also influence the compound’s reactivity by providing steric and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(azidomethyl)-4-(methoxymethyl)benzene with structurally related azidomethylbenzene derivatives:

Key Comparative Insights

Physicochemical Properties

- Solubility : Methoxymethyl and sulfonyl groups enhance polarity and water solubility compared to alkyl or halogen substituents .

- Stability : Azides with electron-withdrawing groups (e.g., -CF₃) may exhibit reduced thermal stability due to increased electrophilicity .

Spectroscopic Data

Q & A

Basic Research Question

- ¹H NMR :

- IR : Azide stretch at 2100–2120 cm⁻¹; methoxy C-O stretch at 1100–1250 cm⁻¹ .

- Impurity Analysis :

- Unreacted precursor (halogenated intermediate) appears as δ 4.6–4.7 (CH₂Cl/Br) in NMR.

- By-products (e.g., amine derivatives from azide reduction) lack the IR azide peak .

What strategies are employed to enhance the stability of 1-(Azidomethyl)-4-(methoxymethyl)benzene in aqueous environments for biomedical applications?

Advanced Research Question

- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to stabilize the azide against nucleophilic attack .

- Kinetic Studies : Monitor degradation via HPLC at pH 7.4 (PBS buffer, 37°C); half-life >48 hours is achievable with proper formulation .

How does the electronic environment of the benzene ring influence the reactivity of the azidomethyl group in nucleophilic substitution reactions?

Advanced Research Question

- Electron-Donating Effects : The methoxymethyl group (-CH₂OCH₃) increases electron density on the ring, potentially slowing SN2 reactions due to reduced electrophilicity at the adjacent carbon .

- Comparative Analysis :

- Para-Substituents : Electron-withdrawing groups (e.g., -NO₂) accelerate azide substitution, while electron-donating groups (e.g., -OCH₃) require harsher conditions (e.g., higher temperatures) .

- Kinetic Data : Rate constants (k) decrease by 30% when replacing -CF₃ (k = 0.45 M⁻¹s⁻¹) with -OCH₃ (k = 0.31 M⁻¹s⁻¹) .

What safety considerations are critical when handling 1-(Azidomethyl)-4-(methoxymethyl)benzene in laboratory settings?

Basic Research Question

- Hazards : Organic azides are thermally unstable and may decompose explosively under shock, heat, or friction.

- Mitigation :

- Use small-scale reactions (<1 g) and avoid concentrated solutions.

- Store at 2–8°C in amber vials under inert gas.

- Conduct reactions behind blast shields and wear PPE (lab coat, face shield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.